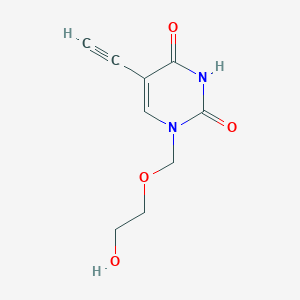![molecular formula C18H15NO2 B14276986 Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 124902-95-0](/img/structure/B14276986.png)
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with a 2-[2-(1,3-benzodioxol-5-yl)ethyl] substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . For the specific compound Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-, a typical synthetic route might involve the condensation of 2-(1,3-benzodioxol-5-yl)ethylamine with a quinoline derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimalarial, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, quinoline compounds can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication . The specific molecular targets and pathways can vary depending on the substituents on the quinoline ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different biological activities.
Cinchonine: A natural alkaloid with a quinoline structure, used as an antimalarial agent.
Uniqueness
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of the 1,3-benzodioxole moiety, which can enhance its biological activity and specificity. This structural feature can lead to improved binding affinity to biological targets and potentially lower toxicity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
124902-95-0 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]quinoline |
InChI |
InChI=1S/C18H15NO2/c1-2-4-16-14(3-1)7-9-15(19-16)8-5-13-6-10-17-18(11-13)21-12-20-17/h1-4,6-7,9-11H,5,8,12H2 |
InChI-Schlüssel |
ZDRLPWFUZOCXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CCC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


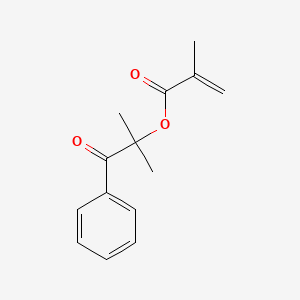
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
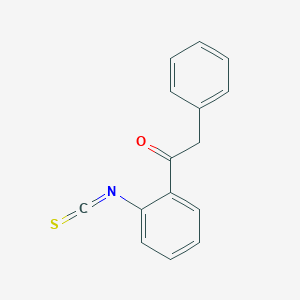
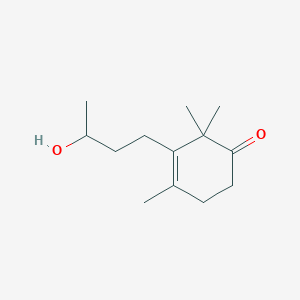
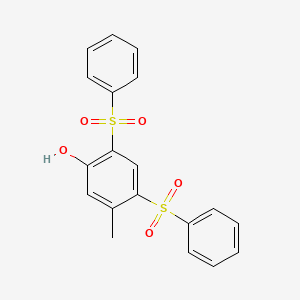
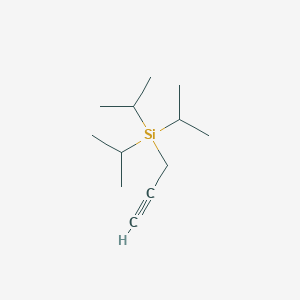
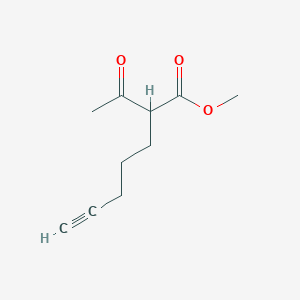
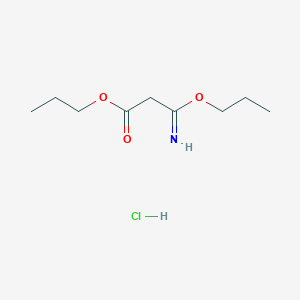
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
